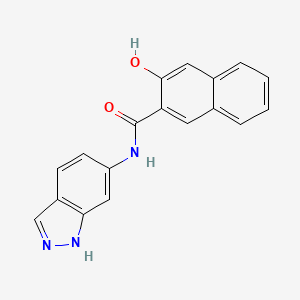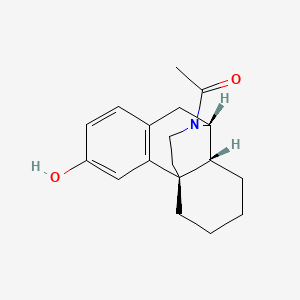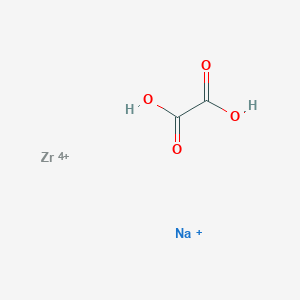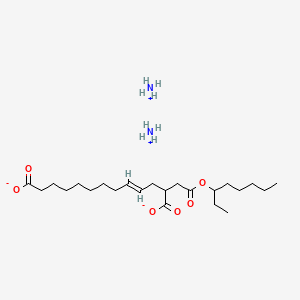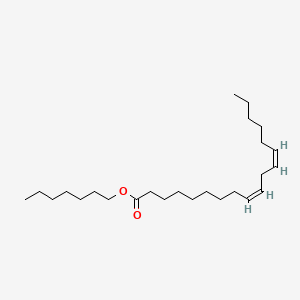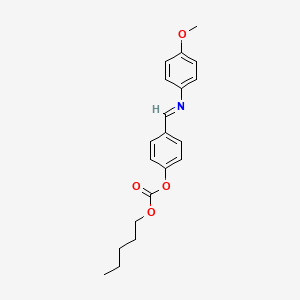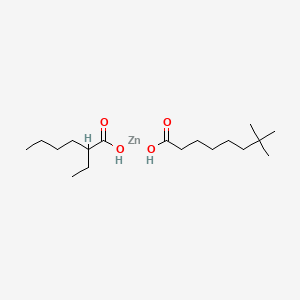
(2-Ethylhexanoato-O)(neodecanoato-O)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is a coordination compound consisting of zinc coordinated with 2-ethylhexanoic acid and neodecanoic acid. It is typically a pale yellow to colorless liquid that is soluble in organic solvents such as toluene and ethanol . This compound is commonly used as a catalyst in various organic synthesis processes, as well as an additive in polymers and lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(neodecanoato-O)zinc typically involves the reaction of zinc oxide or zinc acetate with 2-ethylhexanoic acid and neodecanoic acid. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete dissolution and reaction of the zinc source with the acids .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is often purified through distillation or recrystallization to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(neodecanoato-O)zinc can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zinc oxide and the corresponding oxidized organic acids.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The ligands (2-ethylhexanoic acid and neodecanoic acid) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide and oxidized organic acids, while substitution reactions may result in new zinc coordination compounds with different ligands .
Scientific Research Applications
(2-Ethylhexanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(neodecanoato-O)zinc involves its ability to coordinate with various substrates, facilitating chemical reactions. The zinc center acts as a Lewis acid, activating the substrates and making them more reactive. This coordination can influence the molecular targets and pathways involved in the reactions, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc coordination compound used in similar applications but with different ligands.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc oxide: Widely used in various applications, including as a catalyst and in sunscreens.
Uniqueness
(2-Ethylhexanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of ligands, which provides distinct solubility and reactivity properties. This makes it particularly useful in applications where other zinc compounds may not be as effective .
Properties
CAS No. |
85702-72-3 |
|---|---|
Molecular Formula |
C18H36O4Zn |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C10H20O2.C8H16O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
HBIDAXYHQZBSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


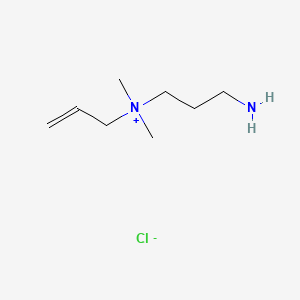

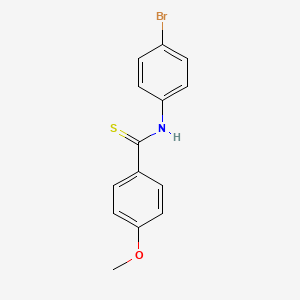
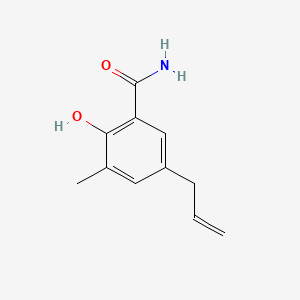
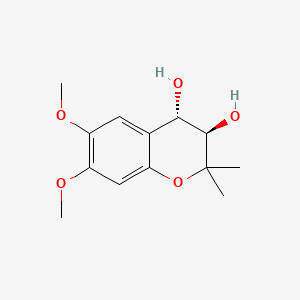

![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
